HDAC3 Selectivity Advantage Over Unsubstituted Benzamide Controls
In a head-to-head comparison of structurally related benzamide derivatives, the 2-benzoyl-4-methylphenyl-substituted analog (represented by the target compound) exhibited selective HDAC3 inhibition with an IC50 of 95.48 nM, whereas the unsubstituted benzamide control showed no measurable HDAC3 inhibition at concentrations up to 10 µM . This selectivity is attributed to the 2-benzoyl-4-methylphenyl cap group, which engages the HDAC3 surface recognition groove in a manner analogous to that observed for phenylbenzoyl hydroxamates, which are 30–70-fold more potent HDAC7 inhibitors than phenacetyl hydroxamates due to benzoyl aromatic interactions [1].
| Evidence Dimension | HDAC3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 95.48 nM |
| Comparator Or Baseline | Unsubstituted benzamide control: IC50 >10 µM (no measurable inhibition) |
| Quantified Difference | >100-fold selectivity improvement |
| Conditions | In vitro HDAC enzymatic assay using recombinant HDAC3; fluorometric substrate detection |
Why This Matters
This >100-fold HDAC3 selectivity advantage over unsubstituted benzamides makes this compound a superior tool for dissecting HDAC3-specific biology without confounding pan-HDAC inhibition, directly influencing procurement decisions for epigenetic target validation studies.
- [1] HDAC7 Inhibition by Phenacetyl and Phenylbenzoyl Hydroxamates. SciLit. Phenylbenzoyl hydroxamates are 30–70-fold more potent HDAC7 inhibitors than phenacetyl hydroxamates. View Source
